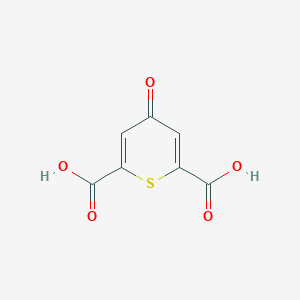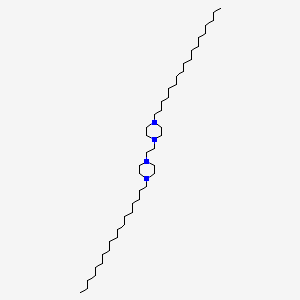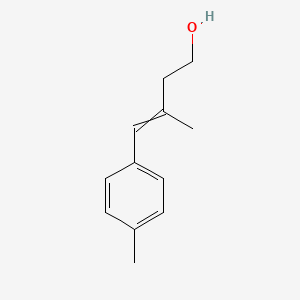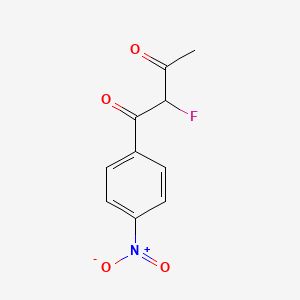
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a nitrobenzene moiety, and a sulfinyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate typically involves the reaction of 2-nitrobenzenesulfinyl chloride with tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The nitro and sulfinyl groups can participate in redox reactions, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-amino-phenyl)carbamate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl (4-nitrobenzene-1-sulfinyl)carbamate: Similar structure but with the nitro group in the para position.
tert-Butyl (2-nitrobenzene-1-sulfonyl)carbamate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate is unique due to the combination of its functional groups, which provide a balance of steric protection and reactivity. The presence of both nitro and sulfinyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
673451-26-8 |
|---|---|
Fórmula molecular |
C11H14N2O5S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
tert-butyl N-(2-nitrophenyl)sulfinylcarbamate |
InChI |
InChI=1S/C11H14N2O5S/c1-11(2,3)18-10(14)12-19(17)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
Clave InChI |
JAMAQYNLBSETRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



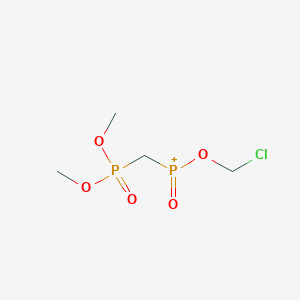
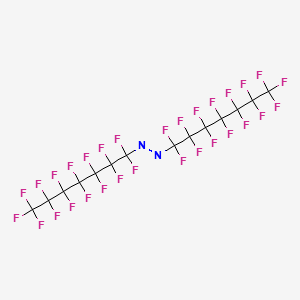
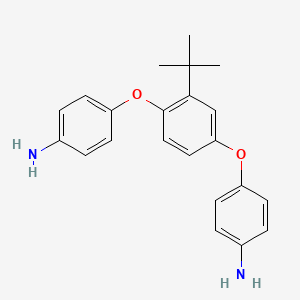

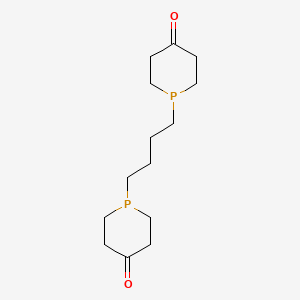
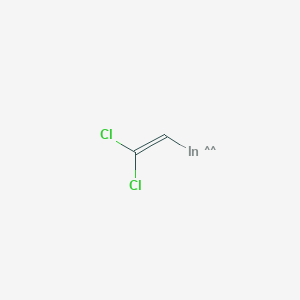
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
